3-Bromo-7-chloroimidazo[1,2-a]pyridine-2-carboxylic acid
Description
3-Bromo-7-chloroimidazo[1,2-a]pyridine-2-carboxylic acid is a halogenated derivative of the imidazo[1,2-a]pyridine scaffold, a heterocyclic framework widely explored in medicinal chemistry for its bioactivity. The compound features bromine and chlorine substituents at positions 3 and 7, respectively, along with a carboxylic acid group at position 2. These substituents influence its electronic, steric, and solubility properties, making it a candidate for drug discovery, particularly in kinase inhibition and antimicrobial applications .
Properties
Molecular Formula |
C8H4BrClN2O2 |
|---|---|
Molecular Weight |
275.48 g/mol |
IUPAC Name |
3-bromo-7-chloroimidazo[1,2-a]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H4BrClN2O2/c9-7-6(8(13)14)11-5-3-4(10)1-2-12(5)7/h1-3H,(H,13,14) |
InChI Key |
YNNLEDFLNIGADR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NC(=C2Br)C(=O)O)C=C1Cl |
Origin of Product |
United States |
Preparation Methods
Condensation of 2-Aminopyridines with Aldehydes or Haloacetaldehydes
A widely used method involves the reaction of 2-amino-5-bromopyridine with monochloroacetaldehyde under basic conditions to afford 6-bromoimidazo[1,2-a]pyridine derivatives, which serve as key intermediates (the numbering differs slightly but corresponds to the core ring system).
- Reaction conditions: 2-amino-5-bromopyridine is reacted with 40% aqueous monochloroacetaldehyde in the presence of an alkali (such as sodium bicarbonate, sodium carbonate, sodium hydroxide, or triethylamine) in solvents like ethanol, methanol, or water.
- Temperature and time: Typically between 25°C and 55°C for 2 to 24 hours.
- Workup: After reaction completion, the mixture is concentrated, extracted with ethyl acetate, washed, dried over anhydrous sodium sulfate, and purified by recrystallization from ethyl acetate/hexane mixtures.
This method yields 6-bromoimidazo[1,2-a]pyridine with high purity and good yields (up to 72%).
Metal-Free Cyclization Methods
Recent advances include transition-metal-free chlorocyclization of 2-aminopyridines with aliphatic carboxylic acids to generate chloro-substituted imidazo[1,2-a]pyridines. This one-pot cascade reaction avoids the use of metal catalysts, offering a greener and more sustainable synthesis route.
- Mechanism: The amino group attacks the carboxylic acid derivative, followed by intramolecular cyclization and chlorination.
- Scope: Broad substrate tolerance, enabling the synthesis of 2-chloro- or 3-chloro-substituted imidazo[1,2-a]pyridines.
- Conditions: Mild, often performed under aerobic oxidative conditions with copper mediation or completely metal-free depending on the substrate.
This method is adaptable for introducing chlorine at the 7-position of the imidazo[1,2-a]pyridine ring.
Installation of the Carboxylic Acid Group at the 2-Position
The carboxylic acid functionality at position 2 is typically introduced by:
- Oxidation of aldehyde intermediates: Starting from 2-formyl-substituted imidazo[1,2-a]pyridines, oxidation using suitable oxidants yields the corresponding carboxylic acids.
- Direct use of carboxylic acid derivatives: In some methods, condensation with carboxylic acids or their derivatives during cyclization leads directly to 2-carboxylic acid substituted products.
Summary of Representative Preparation Method (Based on Patent CN103788092A)
| Step | Reagents & Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 2-amino-5-bromopyridine + 40% aqueous monochloroacetaldehyde + alkali (NaHCO3, Na2CO3, NaOH, or triethylamine) in ethanol or water | Stir at 25-55°C for 2-24 hours | Up to 72% | Formation of 6-bromoimidazo[1,2-a]pyridine intermediate |
| 2 | Extraction with ethyl acetate, washing, drying, rotary evaporation | Isolation of crude product | - | Brown oil or solid obtained |
| 3 | Recrystallization from ethyl acetate/hexane (1:1) | Purification | - | Off-white crystals, mp ~76-78°C |
This method is scalable and suitable for industrial synthesis, providing high purity and stable product quality.
Analytical and Characterization Data
- Melting Point: 75.6–78.2°C depending on the alkali and solvent used.
- Nuclear Magnetic Resonance (NMR): Characteristic proton signals confirm the structure.
- Purity: High purity achieved by recrystallization.
Research Findings and Notes
- The choice of alkali affects yield and purity; sodium bicarbonate and sodium carbonate generally provide better yields than sodium hydroxide or triethylamine.
- Solvent choice (ethanol, methanol, water) influences reaction rate and product isolation.
- Transition-metal-free chlorocyclization methods provide environmentally benign alternatives for chloro-substituted imidazo[1,2-a]pyridines.
- Copper-mediated aerobic oxidative bromination offers selective bromination at the 3-position.
- Multi-component condensation reactions involving 2-aminopyridines, aldehydes, and isonitriles (Groebke–Blackburn–Bienaymé reaction) can be adapted for diverse substitution patterns but often require metal catalysts.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-7-chloroimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of oxides or reduced compounds .
Scientific Research Applications
3-Bromo-7-chloroimidazo[1,2-a]pyridine-2-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly in the treatment of infectious diseases and cancer.
Biological Studies: The compound is used in studies to understand its biological activity and mechanism of action.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-Bromo-7-chloroimidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The table below highlights key structural analogues and their differences:
| Compound Name | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) | Key Properties/Applications | Reference |
|---|---|---|---|---|---|
| 3-Bromo-7-chloroimidazo[1,2-a]pyridine-2-carboxylic acid | Br (3), Cl (7), COOH (2) | C₈H₄BrClN₂O₂ | 283.49 | Potential kinase inhibitor | [1, 6] |
| 7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrate | Cl (7), COOH (2) | C₈H₅ClN₂O₂·H₂O | 214.59 (anhydrous) | Intermediate in antikinetoplastid agents | [8] |
| 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid | Br (3), CH₃ (7), COOH (2) | C₉H₇BrN₂O₂ | 271.07 | Higher lipophilicity vs. chloro | [2, 9] |
| 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid | Br (6), COOH (2) | C₈H₅BrN₂O₂ | 241.04 | CDK2 inhibitor activity | [6, 7] |
| 7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid | Br (7), COOH (3) | C₈H₅BrN₂O₂ | 241.04 | Altered H-bonding due to COOH position | [7, 10] |
| 3-Bromo-6-chloroimidazo[1,2-a]pyridine | Br (3), Cl (6) | C₇H₄BrClN₂ | 233.48 | Non-carboxylic acid derivative | [11] |
Key Differences and Implications
Substituent Position and Bioactivity :
- The 3-bromo-7-chloro derivative’s halogen placement may enhance binding to hydrophobic pockets in kinase targets compared to analogues like 6-bromo-2-carboxylic acid, which showed CDK2 inhibition .
- The absence of a carboxylic acid group in 3-bromo-6-chloroimidazo[1,2-a]pyridine reduces solubility but increases membrane permeability .
The carboxylic acid position (2 vs. 3) alters hydrogen-bonding capacity; 7-bromo-3-carboxylic acid (position 3) may exhibit weaker interactions with polar residues in enzymes compared to position 2 derivatives .
Synthetic Accessibility: 3-Bromo-7-chloro derivatives are synthesized via coupling reactions using EDC.HCl/HOBt, similar to other imidazo[1,2-a]pyridine-2-carboxylic acid derivatives . Halogenated precursors like 5-bromo-2,3-diaminopyridine (used in 6-bromo derivatives) require precise control to avoid regiochemical byproducts .
Safety and Handling :
- Brominated derivatives (e.g., 3-bromo-7-methyl) carry hazards such as skin/eye irritation (H315, H319) , while chloro analogues may have distinct toxicity profiles due to differences in electronegativity and bond stability.
Biological Activity
3-Bromo-7-chloroimidazo[1,2-a]pyridine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including anti-microbial, anti-cancer, and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of 3-Bromo-7-chloroimidazo[1,2-a]pyridine-2-carboxylic acid is C8H5BrClN2O2, with a molecular weight of approximately 241.04 g/mol. Its structure features a bromine atom and a chlorine atom attached to an imidazo[1,2-a]pyridine core, which is known for various biological activities.
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of imidazo[1,2-a]pyridine derivatives, including 3-Bromo-7-chloroimidazo[1,2-a]pyridine-2-carboxylic acid. Notably, compounds in this class have shown activity against multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB) and Mycobacterium bovis BCG.
- Minimum Inhibitory Concentration (MIC) : The MIC values for related compounds range from 0.03 to 5.0 μM against the Mtb H37Rv strain, indicating promising efficacy against tuberculosis .
2. Anticancer Activity
Imidazo[1,2-a]pyridine derivatives are also being investigated for their anticancer properties. Studies have shown that these compounds can inhibit various cancer cell lines, including:
- Cell Lines Tested : VERO (African green monkey kidney), HeLa (cervical cancer), PC-3 (prostate cancer), and MCF-7 (breast cancer).
- Cytotoxicity : Most compounds demonstrated low toxicity levels across these cell lines, suggesting a favorable safety profile .
The mechanism by which 3-Bromo-7-chloroimidazo[1,2-a]pyridine-2-carboxylic acid exerts its biological effects is still under investigation. However, it is hypothesized that the compound may act through:
- Inhibition of Key Enzymes : Certain studies suggest that imidazo[1,2-a]pyridines inhibit enzymes critical for bacterial survival and proliferation.
- Cell Cycle Disruption : Evidence indicates that these compounds may interfere with the cell cycle in cancer cells, leading to apoptosis .
Study 1: Antituberculosis Activity
A high-throughput screening approach identified several imidazo[1,2-a]pyridine derivatives as potent inhibitors against Mtb. Among these, 3-Bromo-7-chloroimidazo[1,2-a]pyridine-2-carboxylic acid exhibited significant activity with an MIC of 0.004 μM against replicating Mtb, showcasing its potential as a lead compound for further development .
Study 2: Anticancer Efficacy
In vitro studies have demonstrated that derivatives of imidazo[1,2-a]pyridine can induce apoptosis in cancer cell lines. A specific derivative was shown to reduce cell viability by over 70% in MCF-7 cells at concentrations below 10 μM .
Data Table: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for 3-Bromo-7-chloroimidazo[1,2-a]pyridine-2-carboxylic acid?
- Methodological Answer : The synthesis typically involves a multi-step approach:
- Core Formation : Condensation of 2-aminopyridine derivatives with halogenated pyruvic acid (e.g., bromopyruvic acid) under acidic conditions. For example, bromopyruvic acid reacts with 7-chloro-2-aminopyridine in dimethylformamide (DMF) at 125°C with catalytic p-toluenesulphonic acid (PTSA) to form the imidazo[1,2-a]pyridine core .
- Halogenation : Bromine or chlorine substituents are introduced via electrophilic substitution or metal-catalyzed cross-coupling. Bromination of 7-chloroimidazo[1,2-a]pyridine using bromine in acetic acid under inert conditions is a documented method .
- Carboxylic Acid Functionalization : Hydrolysis of ester intermediates (e.g., ethyl esters) using NaOH or LiOH yields the carboxylic acid group .
Q. How is the purity and structural integrity of this compound verified?
- Methodological Answer :
- Chromatography : HPLC or GC-MS to assess purity (>95% by area normalization).
- Spectroscopy :
- 1H/13C NMR : Aromatic protons appear as multiplets (δ 6.5–8.5 ppm), with carboxylic acid protons as broad singlets (δ 12–14 ppm) .
- FT-IR : Key bands include C=O stretch (1680–1720 cm⁻¹) and N-H bend (3400–3450 cm⁻¹) .
- HRMS : Confirm molecular weight (e.g., C₈H₄BrClN₂O₂: theoretical 273.90 g/mol) .
Q. What are the key spectroscopic characteristics used in its identification?
- Methodological Answer :
- NMR : Distinct splitting patterns differentiate substituents. For example, the 3-bromo substituent deshields adjacent protons, causing downfield shifts (δ 7.2–7.9 ppm) .
- UV-Vis : Absorption maxima near 270–290 nm due to π→π* transitions in the heteroaromatic system .
- X-ray Crystallography : Resolves halogen positioning and planarity of the fused ring system .
Advanced Research Questions
Q. How can competing decarboxylation be minimized during synthesis?
- Methodological Answer :
- Temperature Control : Maintain reaction temperatures <130°C to avoid thermal decomposition .
- Flow Chemistry : Continuous flow reactors reduce residence time at high temperatures, suppressing decarboxylation (yields improve from 50% to >80% in flow vs. batch) .
- Protecting Groups : Use tert-butyl esters during halogenation steps, followed by mild acidic hydrolysis .
Q. What strategies optimize regioselectivity in halogenation steps?
- Methodological Answer :
- Directing Groups : Electron-withdrawing groups (e.g., carboxylic acid) direct electrophilic bromination to the para position .
- Catalytic Systems : Pd-catalyzed C-H activation enables selective bromination at the 3-position (e.g., using NBS/Pd(OAc)₂ in DMF) .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance halogen solubility and reaction homogeneity, reducing byproducts .
Q. How do solvent systems influence reaction outcomes in flow vs. batch synthesis?
- Methodological Answer :
- Batch Synthesis : Requires high-boiling solvents (e.g., DMF, 150°C) for solubility, increasing side reactions (e.g., ester hydrolysis) .
- Flow Synthesis : Enables use of lower-boiling solvents (e.g., acetonitrile) under pressurized conditions, improving heat transfer and reducing decomposition .
- Solvent-Free Routes : Mechanochemical grinding (e.g., with K₂CO₃) achieves 85% yield in halogenation without solvent, minimizing waste .
Q. How to resolve discrepancies between computational binding predictions and experimental bioactivity data?
- Methodological Answer :
- Docking Refinement : Include solvation effects and protein flexibility in molecular docking (e.g., using AutoDock Vina with explicit water models) .
- MD Simulations : Run 100-ns molecular dynamics (MD) trajectories to assess binding stability of the carboxylic acid group with enzyme active sites .
- Experimental Validation : Use isothermal titration calorimetry (ITC) to measure binding affinities, correlating with IC₅₀ values from enzyme inhibition assays .
Data Contradiction Analysis
- Conflicting Yields in Halogenation : Batch methods (e.g., acetic acid/Br₂) report 60–70% yields , while flow systems achieve >80% . This discrepancy arises from reduced reaction times and controlled temperature in flow reactors.
- Bioactivity Variability : Computational docking may predict COX-2 inhibition for the carboxylic acid derivative , but experimental assays show weaker activity due to poor membrane permeability. Mitigate this via prodrug strategies (e.g., ester prodrugs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
